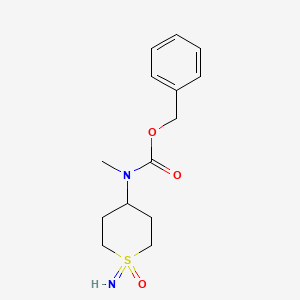

Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(1-imino-1-oxothian-4-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-16(13-7-9-20(15,18)10-8-13)14(17)19-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKXMEBITNYPAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=N)(=O)CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138308-03-7 | |

| Record name | benzyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural Overview and Synthetic Challenges

Benzyl (1-imino-1-oxidohexahydro-1λ⁶-thiopyran-4-yl)(methyl)carbamate features a hexahydrothiopyran core modified at the 4-position with a methylcarbamate group and at the 1-position with an imino-oxido moiety. The thiopyran ring adopts a chair conformation, as observed in related structures, while the imino-oxido group introduces polarity and hydrogen-bonding potential. Steric hindrance around the carbamate and the sensitivity of the imino group to hydrolysis necessitate precise reaction conditions.

Retrosynthetic Analysis

Retrosynthetic dissection reveals two primary disconnection strategies:

- Carbamate Installation : Disconnecting the benzyloxycarbonyl (Cbz) group from the thiopyran-4-amine intermediate.

- Thiopyran Ring Construction : Building the hexahydrothiopyran scaffold via cyclization or ring-expansion reactions.

The imino-oxido group is introduced either through oxidation of a thioamide precursor or via direct functionalization of the thiopyran sulfur atom.

Synthetic Routes and Methodologies

Route 1: Thiopyran Ring Formation Followed by Functionalization

Synthesis of Hexahydrothiopyran-4-amine

The thiopyran core is constructed via a thio-Claisen condensation between ethyl acrylate and thioacetamide under basic conditions, followed by hydrogenation to yield hexahydrothiopyran-4-one. Reductive amination with methylamine and sodium cyanoborohydride affords the 4-methylamine derivative.

Introduction of Imino-Oxido Group

Treatment of hexahydrothiopyran-4-methylamine with hydroxylamine-O-sulfonic acid generates the imino intermediate, which is subsequently oxidized using meta-chloroperbenzoic acid (mCPBA) to install the sulfoxide group.

Carbamate Protection

The amine is reacted with benzyl chloroformate in dichloromethane using potassium carbonate as a base, yielding the target carbamate.

Reaction Conditions Table

Route 2: Direct Functionalization of Preformed Thiopyran Derivatives

Starting Material: 4-Nitrohexahydrothiopyran

Nitration of hexahydrothiopyran using fuming nitric acid yields the 4-nitro derivative, which is reduced to the amine using catalytic hydrogenation (Pd/C, H2).

Sequential Oxidation and Carbamate Coupling

The amine is converted to the imino-oxido group via a two-step process involving thioamide formation (using P2S5) followed by oxidation with H2O2. Carbamate installation proceeds as in Route 1.

Optimization and Stereochemical Control

Characterization and Validation

Spectroscopic Analysis

Industrial-Scale Considerations

Patent EP2707363B1 highlights a scalable process using recoverable solvents (ethanol, dichloromethane) and in situ purification via crystallization, achieving an overall yield of 73%. Key advantages include reduced waste and compatibility with continuous-flow systems.

Applications and Derivatives

The carbamate moiety enhances metabolic stability, making the compound a candidate for pharmaceutical applications. Derivatives with modified aryl groups exhibit antimicrobial and anti-inflammatory activity.

Chemical Reactions Analysis

Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the imino group to an amine, using reagents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate. For instance, derivatives of similar scaffolds have shown promising results against various cancer cell lines. A study demonstrated that compounds with thiopyran structures exhibited significant cytotoxicity against leukemia and central nervous system cancer cell lines, indicating that modifications to the thiopyran core can enhance anticancer activity .

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiopyran derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Researchers have explored various synthetic routes to optimize yield and purity, as well as to introduce substituents that enhance biological activity.

Study on Anticancer Activity

A comprehensive study published in the Journal of Research in Pharmacy involved synthesizing new derivatives based on the thiopyran scaffold and evaluating their anticancer activity against multiple human cancer cell lines . The findings suggested that specific structural modifications could significantly improve the efficacy of these compounds.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiopyran derivatives, showing that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria . The research emphasized the need for further exploration into structure-activity relationships to develop more effective antimicrobial agents.

Mechanism of Action

The mechanism by which Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate exerts its effects involves interactions with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the thiopyran ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate can be compared with similar compounds such as:

Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(ethyl)carbamate: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.

Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(propyl)carbamate: The propyl group can further influence the compound’s properties.

Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(butyl)carbamate: The butyl group introduces additional steric hindrance, potentially altering the compound’s interactions with biological targets.

Biological Activity

Overview of Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate

This compound is a synthetic compound that belongs to a class of carbamate derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The structure of this compound suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Carbamate derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, studies have shown that carbamates can disrupt bacterial cell walls or interfere with metabolic pathways essential for microbial survival.

Anticancer Properties

Several carbamate derivatives exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival. For example, some studies have reported that carbamate compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

Enzyme Inhibition

The imino and oxido functional groups present in the structure of this compound suggest potential for enzyme inhibition. Compounds with similar features have been shown to act as inhibitors for various enzymes, including proteases and kinases, which are vital in many biochemical pathways.

Study 1: Antimicrobial Efficacy

A study conducted on a series of carbamate derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains influenced the potency, suggesting that this compound could possess similar or enhanced activity depending on its specific structure.

Study 2: Anticancer Mechanisms

Research involving carbamate derivatives showed that they could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This finding highlights the potential of such compounds in cancer therapy, particularly those targeting HDACs or other regulatory proteins involved in cell cycle control.

Research Findings Summary Table

| Biological Activity | Mechanism | Related Compounds |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Various carbamates |

| Anticancer | Induction of apoptosis via caspase activation | Histone deacetylase inhibitors |

| Enzyme Inhibition | Inhibition of key metabolic enzymes | Imino-containing carbamates |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate?

- Methodological Answer : Synthesis typically involves carbamate coupling reactions. A common approach is reacting a thiopyran-derived amine with benzyl chloroformate under anhydrous conditions. For example, analogous carbamate syntheses utilize Schotten-Baumann conditions (water-organic biphasic system with NaHCO₃ as base) to minimize hydrolysis . Alternative routes may employ carbodiimide-mediated coupling (e.g., EDC/HOBt) for sterically hindered intermediates .

| Key Parameters | Example Conditions |

|---|---|

| Solvent | Dichloromethane, THF |

| Temperature | 0–25°C (to control exothermicity) |

| Reaction Time | 4–12 hours (monitored via TLC/HPLC) |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Multi-technique characterization is critical:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl group integration at δ ~7.3 ppm, thiopyran ring protons at δ 2.5–4.0 ppm) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and imino-oxido tautomerism. SHELXL (via SHELX suite) is widely used for refinement, leveraging high-resolution data and addressing challenges like twinning or disorder .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns consistent with the carbamate moiety.

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Key steps include:

Purity Validation : Use HPLC (≥95% purity) with orthogonal methods (e.g., LC-MS, ¹H NMR) to rule out degradants or byproducts .

Dose-Response Reproducibility : Test across multiple cell lines or enzymatic assays (e.g., esterase inhibition) with positive/negative controls.

Mechanistic Profiling : Compare activity against structurally related carbamates (e.g., tert-butyl or methyl carbamates) to isolate the role of the imino-oxido-thiopyran group .

Q. How can computational modeling (e.g., DFT) elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can:

-

Predict frontier molecular orbitals (HOMO-LUMO gaps) to explain reactivity trends.

-

Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for interaction studies (e.g., enzyme binding) .

-

Simulate IR/Raman spectra for comparison with experimental data, resolving ambiguities in tautomeric forms.

DFT Parameters Application Example Basis Set 6-31G*, 6-311++G** Solvent Model PCM (Polarizable Continuum Model) Optimization Threshold RMS gradient <0.001 Hartree/Bohr

Q. What crystallographic challenges arise in refining the structure of this compound, and how are they resolved?

- Methodological Answer : Challenges include:

- Disorder in the Thiopyran Ring : Address using SHELXL’s PART instruction to model split positions .

- Hydrogen Bonding Ambiguities : Employ Hirshfeld surface analysis to validate hydrogen bonding networks from X-ray data.

- Twinned Crystals : Use TWIN/BASF commands in SHELXL to refine twin fractions and improve R-factors .

Contradictions and Validation

- Stereochemical Assignments : Conflicting NMR-based stereochemistry claims can be resolved via NOESY/ROESY experiments or single-crystal XRD .

- Biological Activity : Inconsistent IC₅₀ values may reflect assay variability (e.g., buffer pH affecting carbamate stability). Standardize protocols using guidelines from journals like Journal of Medicinal Chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.